molecular formula C21H20N2O2S B2384939 {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate CAS No. 338413-57-3

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate

Cat. No. B2384939
CAS RN: 338413-57-3
M. Wt: 364.46
InChI Key: OEYDJZHNQNTOCC-UHFFFAOYSA-N
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Description

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Advantages and Limitations for Lab Experiments

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound has also been shown to exhibit potent pharmacological activities at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of the compound and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate has been reported in several studies. One of the commonly used methods involves the reaction of 2-(chloromethyl)pyridine with 2-amino-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylphenyl isocyanate to obtain the final product. Other methods have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate has been investigated for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo studies. The compound has also been tested for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.

properties

IUPAC Name

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDJZHNQNTOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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